3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C22H24N4S1O1 .
- The compound’s structure combines an aromatic triazole ring with bulky substituents, making it interesting for various applications.
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole: belongs to the class of , which are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
- Synthetic Routes :
- Several synthetic routes exist, but one common method involves cyclization of appropriate precursors.
- For example, starting from 4-methoxybenzaldehyde , 4-tert-butylbenzaldehyde , and thiourea , the triazole ring forms via a condensation reaction.
- The 2E configuration of the double bond in the side chain is crucial for its biological activity.
- Reaction Conditions :
- Cyclization typically occurs under acidic conditions.
- Solvents like ethanol , methanol , or acetonitrile are commonly used.
- Industrial Production :
- Industrial-scale production details are proprietary, but academic research provides insights into laboratory-scale synthesis.
Chemical Reactions Analysis
- Reactivity :
- Oxidation : The compound can undergo oxidation reactions, leading to various oxidation states of sulfur and nitrogen.
- Reduction : Reduction of the triazole ring or the side chain is possible.
- Substitution : Substituents on the phenyl rings can be modified via substitution reactions.
- Common Reagents and Conditions :
- Oxidation : Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) .
- Reduction : Hydrazine , sodium borohydride (NaBH4) , or palladium on carbon (Pd/C) .
- Substitution : Halogenating agents (e.g., bromine , chlorine ).
- Major Products :
- Oxidation may yield sulfoxides or sulfones.
- Reduction can lead to the corresponding amines.
- Substitution modifies the phenyl rings.
Scientific Research Applications
- Chemistry :
- Used as a building block in the synthesis of other compounds.
- Investigated for its coordination chemistry with metal ions.
- Biology and Medicine :
- Potential as an antifungal or antibacterial agent.
- Studied for its anticancer properties.
- Interaction with biological receptors explored.
- Industry :
- Limited industrial applications due to its specialized structure.
- May find use in materials science or catalysis.
Mechanism of Action
- Targets and Pathways :
- Binds to specific receptors or enzymes.
- Modulates cellular processes related to cell growth, apoptosis, or inflammation.
- Further research needed to elucidate precise mechanisms.
Comparison with Similar Compounds
- Similar Compounds :
- 1,2,4-Triazoles : Other triazoles with different substituents.
- Azoles : Includes imidazoles and pyrazoles.
- Phenylthiazoles : Related heterocycles.
- Uniqueness :
- The combination of bulky phenyl groups and the sulfur-containing side chain sets it apart.
- Its specific biological activities distinguish it from structurally similar compounds.
Properties
Molecular Formula |
C28H29N3OS |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C28H29N3OS/c1-28(2,3)23-14-12-22(13-15-23)26-29-30-27(31(26)24-16-18-25(32-4)19-17-24)33-20-8-11-21-9-6-5-7-10-21/h5-19H,20H2,1-4H3/b11-8+ |
InChI Key |
LXZNXCMCZHLHFQ-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.